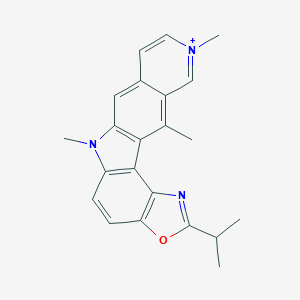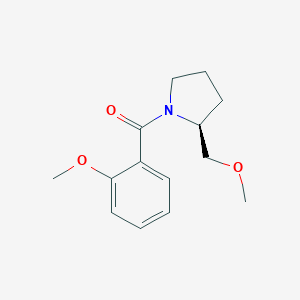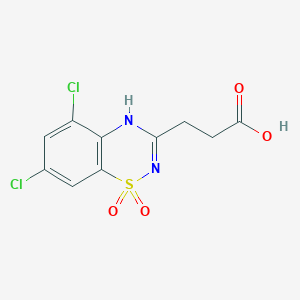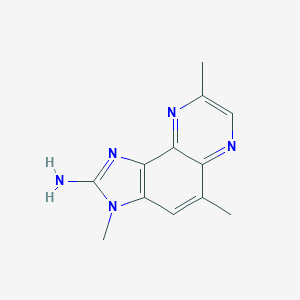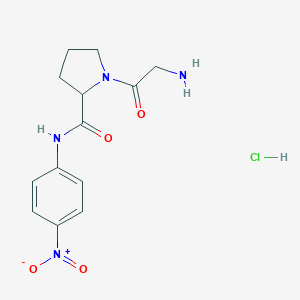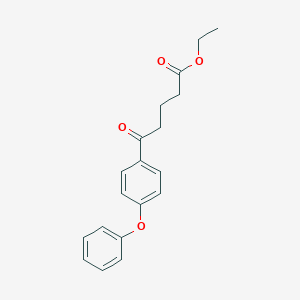![molecular formula C23H23NO B009802 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole CAS No. 103562-39-6](/img/structure/B9802.png)
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as DNO or 5H-DOX and belongs to the class of oxazole derivatives.
作用機序
The mechanism of action of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is not fully understood. However, studies have suggested that DNO exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, DNO can induce apoptosis and inhibit the growth of cancer cells.
生化学的および生理学的効果
Apart from its anti-tumor activity, 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has also shown potential in other biochemical and physiological effects. Studies have shown that DNO can inhibit the production of inflammatory cytokines and reduce the inflammation associated with various diseases. DNO has also been found to exhibit neuroprotective effects by reducing the oxidative stress and inflammation associated with neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole in lab experiments is its potent anti-tumor activity. DNO has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of using DNO in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole. One of the significant directions is to further investigate the mechanism of action of DNO. Understanding the molecular mechanism of DNO can help in the development of more potent and selective HDAC inhibitors. Another direction is to explore the potential of DNO in combination therapy with other anti-cancer drugs. Combining DNO with other drugs can enhance its anti-tumor activity and reduce the risk of drug resistance. Furthermore, future research can also focus on improving the solubility of DNO, making it more accessible for in vivo studies.
Conclusion:
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has shown promising results in various scientific research applications. The synthesis of DNO involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde. DNO exhibits potent anti-tumor activity against various cancer cell lines, inhibiting the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. Moreover, DNO has also shown potential in other biochemical and physiological effects, including reducing inflammation and oxidative stress. However, the low solubility of DNO can make it challenging to administer in vivo. Future research can focus on exploring the molecular mechanism of DNO, improving its solubility, and exploring its potential in combination therapy with other anti-cancer drugs.
合成法
The synthesis of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then further reacted with 4,4-dimethyl-2-cyclohexen-1-one and ammonium acetate to obtain the final product.
科学的研究の応用
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DNO exhibits potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DNO has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes.
特性
CAS番号 |
103562-39-6 |
|---|---|
製品名 |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
分子式 |
C23H23NO |
分子量 |
329.4 g/mol |
IUPAC名 |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H23NO/c1-15-11-16(2)13-18(12-15)21-19-8-6-5-7-17(19)9-10-20(21)22-24-23(3,4)14-25-22/h5-13H,14H2,1-4H3 |
InChIキー |
GCDYLOAUWQTSFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



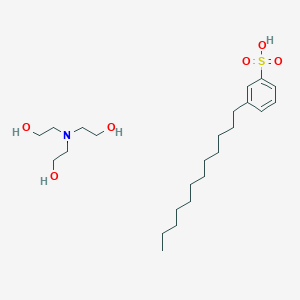
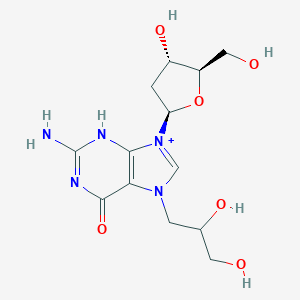
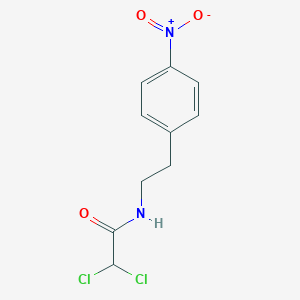
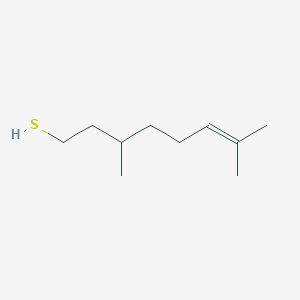
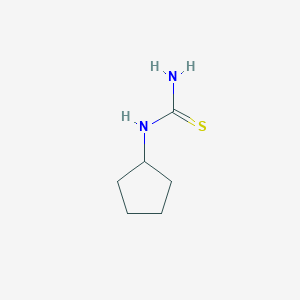
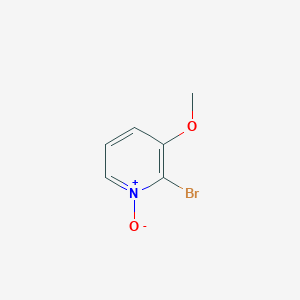
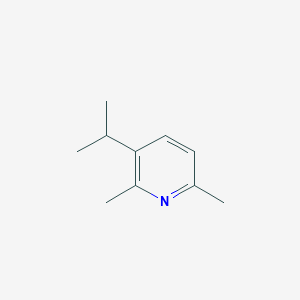
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
